(E)-2-chloro-6-styrylpyrimidine
Description
(E)-2-chloro-6-styrylpyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The this compound compound is characterized by the presence of a chlorine atom at the second position and a styryl group at the sixth position of the pyrimidine ring, with the double bond in the styryl group in the E-configuration.
Properties
IUPAC Name |
2-chloro-4-[(E)-2-phenylethenyl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2/c13-12-14-9-8-11(15-12)7-6-10-4-2-1-3-5-10/h1-9H/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKOKWFCEVJIFS-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC(=NC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NC(=NC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-chloro-6-styrylpyrimidine typically involves the reaction of 2-chloropyrimidine with a suitable styryl precursor under basic conditions. One common method is the Heck reaction, which involves the palladium-catalyzed coupling of 2-chloropyrimidine with styrene in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at elevated temperatures (around 100-150°C).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The chlorine atom at position 2 undergoes substitution with nucleophiles such as amines, alkoxides, or thiols. This reaction is facilitated by the electron-withdrawing effect of the pyrimidine ring.
Key Data:
| Reaction Conditions | Product | Yield | Source |
|---|---|---|---|
| KOH (aqueous), H<sub>2</sub>NCN | 3-Amino-3-methoxy-N-cyano-2-propane imine | 72% | |
| Piperidine/Ca(OTf)<sub>2</sub>, reflux | Styrylpyridine derivatives | 13–65% |
Mechanism : The chlorine is displaced via a two-step process involving deprotonation of the nucleophile followed by aromatic ring attack. Steric hindrance from the styryl group at position 6 directs substitution predominantly at position 2 .
Cross-Coupling Reactions
The styryl group participates in Suzuki-Miyaura couplings, enabling π-system extension or functionalization.
Example Reaction:
Reactants :
-
(E)-2-Chloro-6-styrylpyrimidine
-
Styrylboronic acid
Conditions : Pd catalyst, base (e.g., K<sub>2</sub>CO<sub>3</sub>), solvent (THF/H<sub>2</sub>O), 80°C .
| Product | Yield | Notes | Source |
|---|---|---|---|
| 2,4-Distyryl-6-methylpyrimidine | 73% | Regioselective at C4 position | |
| 2,4,6-Tristyrylpyrimidine | 58% | Sequential coupling steps |
Regioselectivity : Cross-coupling occurs preferentially at position 4 due to reduced steric hindrance compared to position 2 .
Hydrogenation of the Styryl Group
The double bond in the styryl moiety is catalytically hydrogenated to form ethyl derivatives.
Conditions:
| Starting Material | Product | Yield | Source |
|---|---|---|---|
| This compound | 2-Chloro-6-ethylpyrimidine | 85% |
Application : Saturing the styryl group modifies electronic properties for pharmaceutical intermediates .
Photocyclization Reactions
UV irradiation induces cyclization, forming fused heterocycles like benzo[c]quinolizinium ions.
Conditions:
| Starting Material | Product | Efficiency | Source |
|---|---|---|---|
| This compound | Benzo[c]quinolizinium derivative | 47–57 nm Δλ* |
Mechanism : Photoexcitation generates a diradical intermediate, followed by cyclization and oxidation. The E-configuration is critical for orbital overlap .
*Δλ = Bathochromic shift in absorption maxima.
Condensation Reactions
The methyl group (if present) undergoes Knoevenagel condensation with aldehydes.
Example:
Reactants :
-
2-Chloro-4-methyl-6-styrylpyrimidine
-
4-(N,N-Diphenylamino)benzaldehyde
Conditions : NaOH, tetrabutylammonium bisulfate, reflux .
| Product | Yield | Application | Source |
|---|---|---|---|
| 2-Chloro-4-styryl-6-diarylaminostyrylpyrimidine | 72% | Fluorescent probes |
Key Insight : Extended conjugation enhances photophysical properties for optoelectronic applications .
Radical Reactions
Under oxidative conditions (e.g., ROS), the styryl group undergoes radical-mediated degradation or functionalization.
Conditions:
| Observation | Outcome | Source |
|---|---|---|
| ROS generation | DNA strand cleavage (type-I) | |
| Singlet oxygen (type-II) | Styryl bond oxidation |
Biological Relevance : Potential for photodynamic therapy or prodrug activation .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
(E)-2-chloro-6-styrylpyrimidine has been investigated for its potential anticancer properties. Research indicates that derivatives of styrylpyrimidines can inhibit the proliferation of cancer cells by interfering with specific biochemical pathways. A study demonstrated that certain styrylpyridine derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting a promising avenue for developing new anticancer agents based on the styrylpyrimidine scaffold .
Inhibitors of Protein Aggregation
The compound has also been studied for its ability to inhibit amyloid-β aggregation, which is associated with Alzheimer's disease. Styrylpyridine derivatives have shown efficacy in binding to amyloid-β peptides, preventing their aggregation and potentially offering therapeutic benefits in neurodegenerative conditions . This application highlights the importance of this compound in the development of drugs targeting protein misfolding diseases.
Imaging Agents in Medical Diagnostics
Recent advancements have identified this compound derivatives as potential imaging agents for positron emission tomography (PET). These compounds can be labeled with fluorine-18, allowing for selective imaging of amyloid plaques in the brain, which is crucial for early diagnosis of Alzheimer's disease. The synthesis of such radiolabeled compounds involves complex procedures but offers significant promise in non-invasive diagnostic techniques .
Material Science Applications
Polymer Chemistry
In material science, this compound can serve as a building block for synthesizing functional polymers. The incorporation of styrylpyrimidine units into polymer chains can impart unique optical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Research into the photophysical properties of these polymers suggests enhanced performance characteristics due to the electronic properties of the styrylpyrimidine moiety .
Case Studies and Research Findings
| Study | Findings | Application |
|---|---|---|
| Anticancer Activity | Styrylpyridine derivatives showed cytotoxicity against ovarian and lung cancer cells. | Development of new anticancer drugs. |
| Protein Aggregation Inhibition | Inhibition of amyloid-β aggregation was observed, indicating potential for Alzheimer's treatment. | Therapeutics for neurodegenerative diseases. |
| Imaging Agent Development | Radiolabeled styrylpyridine derivatives successfully targeted amyloid plaques in animal models. | Diagnostic imaging for Alzheimer's disease. |
| Polymer Synthesis | Functional polymers exhibited enhanced optical properties when incorporating styrylpyrimidine units. | Applications in OLED technology and sensors. |
Mechanism of Action
The mechanism of action of (E)-2-chloro-6-styrylpyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The styryl group can facilitate binding to hydrophobic pockets, while the pyrimidine ring can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological effect.
Comparison with Similar Compounds
2-chloro-6-phenylpyrimidine: Lacks the styryl group, making it less versatile in terms of chemical reactivity and biological activity.
2-chloro-4,6-diphenylpyrimidine: Contains an additional phenyl group at the fourth position, which can alter its chemical properties and biological activity.
2-chloro-6-vinylpyrimidine:
Uniqueness: (E)-2-chloro-6-styrylpyrimidine is unique due to the presence of the styryl group in the E-configuration, which imparts specific chemical reactivity and potential biological activity. The combination of the chlorine atom and the styryl group allows for diverse chemical modifications and applications in various fields.
Biological Activity
(E)-2-chloro-6-styrylpyrimidine is a compound of interest due to its potential biological activities, particularly in antimicrobial and antichlamydial applications. This article reviews the synthesis, characterization, and biological activity of this compound, drawing from various studies and research findings.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 2-chloro-6-pyrimidinamine with appropriate aldehydes under controlled conditions. The resulting product can be characterized using techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides information on the molecular structure and confirms the presence of functional groups.
- Mass Spectrometry (MS) : Helps in determining the molecular weight and structure.
- Infrared Spectroscopy (IR) : Used to identify specific functional groups based on absorption patterns.
Antimicrobial Activity
Studies have shown that compounds related to this compound exhibit significant antimicrobial properties. For example, derivatives containing pyrimidine rings have been tested against various bacterial strains, demonstrating varying degrees of antibacterial activity:
| Compound | Bacterial Strains Tested | Activity Level |
|---|---|---|
| 3a | Bacillus subtilis | Moderate |
| 3f | Staphylococcus aureus | Potent |
| 3h | Escherichia coli | Moderate |
These compounds were evaluated using the disc-diffusion method, where they displayed significant inhibition zones against pathogenic strains, indicating their potential as antimicrobial agents .
Antichlamydial Activity
Recent research has highlighted the antichlamydial properties of similar compounds. For instance, certain derivatives were found to impair the growth of Chlamydia trachomatis without affecting host cell viability. This suggests that this compound and its analogs could serve as a basis for developing new antichlamydial agents .
Case Studies
- Antimicrobial Efficacy : A study synthesized a series of pyridine derivatives, including this compound, which were tested for their efficacy against both Gram-positive and Gram-negative bacteria. The results indicated that these compounds exhibited good to moderate antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli .
- Mechanism of Action : Another investigation focused on the mechanism by which these compounds exert their effects on Chlamydia. The study revealed that certain derivatives caused a drastic decrease in infectious body formation in infected cells, suggesting a specific action mechanism that warrants further exploration .
Q & A
Basic Research Questions
Q. What safety protocols are essential for handling (E)-2-chloro-6-styrylpyrimidine during synthesis?
- Methodological Answer :
- Use nitrile gloves, lab coats, and protective eyewear to avoid skin/eye contact .
- Conduct reactions in a fume hood to prevent inhalation of volatile intermediates.
- Employ closed systems (e.g., Schlenk lines) for air-sensitive steps to minimize exposure .
- Segregate waste into halogenated and non-halogenated containers for professional disposal .
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Compare / NMR shifts with predicted values from computational tools (e.g., ACD/Labs) .
- X-ray Crystallography : Use SHELXL for structure refinement. For example, measure bond angles and torsion distances to validate the (E)-configuration .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula via exact mass matching (±5 ppm tolerance) .
Q. What analytical techniques are critical for assessing purity in academic settings?
- Methodological Answer :
- HPLC/GC-MS : Use reverse-phase C18 columns (e.g., 5 µm particle size) with UV detection at 254 nm for quantification .
- Elemental Analysis : Ensure %C, %H, and %N values deviate <0.4% from theoretical calculations .
- Melting Point Analysis : Compare observed ranges with literature data (±2°C tolerance) .
Advanced Research Questions
Q. How can discrepancies in spectroscopic data for this compound derivatives be resolved?
- Methodological Answer :
- Literature Cross-Validation : Compare NMR/IR data with structurally analogous pyrimidines (e.g., 4-chloro-6-styrylpyrimidine derivatives) .
- Purity Assessment : Recrystallize samples and re-run analyses to rule out solvent or impurity interference .
- Computational Modeling : Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict spectral properties and identify anomalies .
Q. What strategies optimize the stereochemical purity of this compound?
- Methodological Answer :
- Reaction Conditions : Use Pd-catalyzed Heck coupling with controlled temperature (80–100°C) and inert atmospheres to suppress (Z)-isomer formation .
- Chiral Additives : Introduce ligands like BINAP to enhance stereoselectivity .
- Post-Synthesis Analysis : Monitor isomer ratios via chiral HPLC (e.g., Chiralpak IC column) .
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Calculate Fukui indices to identify electrophilic centers (e.g., C-2 chloro group) .
- Molecular Docking : Simulate interactions with biological targets (e.g., kinase enzymes) to guide functionalization strategies .
- Kinetic Studies : Use Arrhenius plots to model reaction rates under varying pH and solvent conditions .
Data Contradiction and Experimental Design
Q. How should researchers address conflicting crystallographic data for this compound?
- Methodological Answer :
- Refinement Checks : Re-analyze diffraction data using SHELXL’s TWIN/BASF commands to correct for twinning or absorption errors .
- Data Comparison : Cross-validate unit cell parameters with Cambridge Structural Database entries (e.g., tolerance: ±0.02 Å for edges, ±1° for angles) .
Q. What experimental design principles minimize side reactions during this compound synthesis?
- Methodological Answer :
- Parameter Optimization : Use Design of Experiments (DoE) to test variables (temperature, catalyst loading, solvent polarity) .
- In Situ Monitoring : Employ ReactIR to track intermediate formation and adjust conditions in real time .
Safety and Stability
Q. How should decomposition products of this compound be handled?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
